molecular formula C10H4F12N2O B15218914 1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole

1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole

Cat. No.: B15218914
M. Wt: 396.13 g/mol
InChI Key: CILNRJYVLUSSFF-UHFFFAOYSA-N
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Description

1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole is a fluorinated pyrazole derivative characterized by a nonafluoropentanoyl group at position 1, a methyl group at position 3, and a trifluoromethyl (CF₃) group at position 5 of the pyrazole ring. This compound belongs to a class of fluorinated heterocycles known for their high thermal stability, chemical inertness, and applications in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a common motif in drug design . The nonafluoropentanoyl chain contributes to its strong electron-withdrawing properties, which can influence reactivity and binding affinity in biological systems.

Properties

Molecular Formula

C10H4F12N2O

Molecular Weight

396.13 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoro-1-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]pentan-1-one

InChI

InChI=1S/C10H4F12N2O/c1-3-2-4(7(13,14)15)24(23-3)5(25)6(11,12)8(16,17)9(18,19)10(20,21)22/h2H,1H3

InChI Key

CILNRJYVLUSSFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole involves several steps:

Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis and Acyl Group Reactivity

The nonafluoropentanoyl group (-COC₅F₉) is highly electron-deficient due to fluorine substitution, making it susceptible to nucleophilic attack. Hydrolysis under basic or acidic conditions may yield carboxylic acid derivatives:

  • Base-Mediated Hydrolysis :

    C10H4F12N2O+OHC5H5F3N2O+C5F9COO\text{C}_{10}\text{H}_{4}\text{F}_{12}\text{N}_{2}\text{O} + \text{OH}^- \rightarrow \text{C}_{5}\text{H}_{5}\text{F}_{3}\text{N}_{2}\text{O} + \text{C}_{5}\text{F}_{9}\text{COO}^-

    Expected products: 3-methyl-5-(trifluoromethyl)pyrazole and nonafluoropentanoic acid .

  • Acid-Catalyzed Hydrolysis :
    Similar reactivity under acidic conditions could produce the same products but with slower kinetics due to reduced nucleophilicity of water.

Nucleophilic Substitution at the Acyl Group

The electron-withdrawing nature of the nonafluoropentanoyl group facilitates substitution reactions:

Reaction Type Reagents Conditions Product
AminolysisNH₃ or RNH₂Reflux in ethanol3-Methyl-5-(trifluoromethyl)pyrazole amide
AlcoholysisROH (e.g., methanol)Acidic or basicCorresponding ester derivatives

Key Insight : The CF₃ group at C5 stabilizes the pyrazole ring, directing substitution to the acyl group .

Functionalization via Fluorinated Substituents

The trifluoromethyl (-CF₃) and nonafluoropentanoyl groups may undergo fluorination or defluorination under specific conditions:

  • Electrophilic Fluorination :
    Using Selectfluor® or XeF₂ could introduce additional fluorine atoms at the pyrazole’s C4 position, though steric hindrance from the CF₃ group may reduce reactivity .

  • Radical Defluorination :
    Under UV irradiation or with initiators (e.g., AIBN), partial defluorination of the CF₃ or C₅F₉ groups might occur, forming unsaturated fluorinated byproducts .

Cross-Coupling Reactions

The pyrazole ring’s C4 position is a potential site for metal-catalyzed coupling:

  • Buchwald-Hartwig Amination :

    C10H4F12N2O+R2NHPd catalystC10H3F12N3O\text{C}_{10}\text{H}_{4}\text{F}_{12}\text{N}_{2}\text{O} + \text{R}_2\text{NH} \xrightarrow{\text{Pd catalyst}} \text{C}_{10}\text{H}_{3}\text{F}_{12}\text{N}_{3}\text{O}

    Limited by the electron-deficient nature of the ring, requiring strong bases (e.g., Cs₂CO₃) .

  • Suzuki-Miyaura Coupling :
    Feasibility is low due to the absence of a boronate group; pre-functionalization (e.g., bromination at C4) would be required .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of similar fluorinated pyrazoles suggests decomposition above 200°C, releasing HF and perfluorinated gases. This compound likely follows the same pathway, forming carbonyl fluoride (COF₂) and tetrafluoroethylene (C₂F₄) as major byproducts .

Comparative Reactivity Table

Reaction Rate (Relative) Major Product Key Challenge
Hydrolysis (Basic)HighNonafluoropentanoic acidHandling HF byproducts
AminolysisModeratePyrazole amideSolubility in polar solvents
Electrophilic FluorinationLowPolyfluorinated pyrazoleSteric hindrance from CF₃ group
Thermal DecompositionRapid above 200°CCOF₂, C₂F₄Corrosive byproduct management

Mechanism of Action

The mechanism by which 1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole exerts its effects involves interactions with molecular targets and pathways. The high fluorine content enhances the compound’s ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Position 1 Substituent Position 3 Substituent Position 5 Substituent Fluorination Degree Key Applications/Properties Reference
This compound Nonafluoropentanoyl (C₅F₉CO-) Methyl (CH₃) Trifluoromethyl (CF₃) High (12 F atoms) High thermal stability, drug intermediates N/A
1-Acetyl-3-nonafluorobutyl-5-(trifluoromethyl)pyrazole (CAS 231301-09-0) Acetyl (COCH₃) Nonafluorobutyl (C₄F₉) Trifluoromethyl (CF₃) Moderate (11 F atoms) Fluorinated surfactants, agrochemicals
1-Heptafluorobutyryl-3-perfluorohexyl-5-(trifluoromethyl)pyrazole (CAS 959577-52-7) Heptafluorobutyryl (C₄F₇CO-) Perfluorohexyl (C₆F₁₃) Trifluoromethyl (CF₃) Extreme (19 F atoms) High-performance polymers, coatings

Key Observations:

Position 1 Substituent: The nonafluoropentanoyl group in the target compound provides stronger electron-withdrawing effects compared to acetyl (in ) but less than heptafluorobutyryl (in ). This impacts reactivity in nucleophilic substitution reactions . The acyl groups (nonafluoropentanoyl, heptafluorobutyryl) enhance solubility in fluorinated solvents, unlike the non-fluorinated acetyl group .

Position 3 Substituent: The methyl group in the target compound reduces steric hindrance compared to bulkier nonafluorobutyl (C₄F₉) or perfluorohexyl (C₆F₁₃) groups in analogues . This may improve binding to biological targets .

Fluorination Degree :

  • The target compound has 12 fluorine atoms, balancing hydrophobicity and synthetic feasibility. Compounds like CAS 959577-52-7 (19 F atoms) exhibit extreme inertness but are challenging to purify .

Q & A

Q. What are the common synthetic routes for 1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the introduction of fluorinated groups to a pyrazole core. For example:

Trifluoromethylation : Reacting a pyrazole intermediate (e.g., 3-methyl-5-bromopyrazole) with trifluoromethyl chloride under controlled conditions to introduce the CF₃ group .

Acylation : Introducing the nonafluoropentanoyl group via nucleophilic acyl substitution using nonafluoropentanoyl chloride in the presence of a base (e.g., triethylamine) .

  • Key Considerations :

  • Use anhydrous conditions to prevent hydrolysis of fluorinated reagents.

  • Monitor reaction progress via TLC or LC-MS due to the sensitivity of fluorinated intermediates.

    • Data Table : Comparative Synthetic Approaches
StepReagents/ConditionsYield (%)Reference
CF₃ IntroductionCF₃Cl, DMF, 80°C65–70
AcylationNonafluoropentanoyl chloride, Et₃N, THF50–55

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • ¹⁹F NMR : Critical for confirming the presence and environment of fluorine atoms (e.g., CF₃ at δ -60 to -70 ppm) .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., regiochemistry of substituents) using SHELX software for refinement .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially given the high fluorine content .

Advanced Research Questions

Q. How can computational methods assist in understanding the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-withdrawing CF₃ group lowers LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
    • Data Table : DFT-Calculated Properties
ParameterValue (eV)Implication
HOMO-7.2High stability
LUMO-2.5Electrophilic sites

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, temperature) .

  • Purity Analysis : Use HPLC to verify compound purity (>98%), as trace impurities (e.g., unreacted acyl chloride) may skew results .

  • Control Experiments : Compare with structurally similar analogs (e.g., non-fluorinated pyrazoles) to isolate the effect of fluorination .

    • Data Table : Biological Activity Variability
StudyIC₅₀ (µM)Assay ConditionsReference
A0.5pH 7.4, 37°C
B2.1pH 6.8, 25°C

Q. What strategies optimize regioselectivity during trifluoromethylation?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer CF₃ addition to the desired position .
  • Metal Catalysis : Use Cu(I) or Pd(0) catalysts to enhance selectivity. For example, CuI promotes CF₃ addition at the 5-position of pyrazole .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield .

Key Considerations for Experimental Design

  • Fluorine-Specific Challenges :
    • Handle fluorinated reagents in fume hoods due to potential toxicity.
    • Use fluorinated solvents (e.g., hexafluorobenzene) for reactions requiring inert atmospheres .
  • Data Reproducibility :
    • Document batch-specific variations (e.g., reagent lot numbers) to troubleshoot inconsistencies .

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